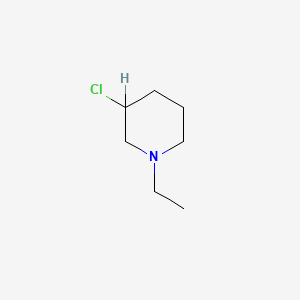

3-Chloro-1-ethylpiperidine

Description

BenchChem offers high-quality 3-Chloro-1-ethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-ethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-ethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(8)6-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEJOGHZSITRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944276 | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-11-5 | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1-ethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-1-ethylpiperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-ethylpiperidine

This guide provides an in-depth exploration of the synthetic pathways leading to 3-Chloro-1-ethylpiperidine, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides field-proven experimental protocols, and addresses the critical safety considerations inherent in the synthesis. We will focus on the most prevalent and reliable synthetic route: the chlorination of 1-Ethyl-3-piperidinol, while also exploring alternative strategies.

Introduction and Strategic Overview

3-Chloro-1-ethylpiperidine (CAS No: 22888-77-3) is a tertiary amine featuring a piperidine ring substituted with a chlorine atom at the 3-position and an ethyl group on the nitrogen atom.[1][2] Its structure is of significant interest as the 3-chloropiperidine moiety can act as a masked electrophile. Upon intramolecular cyclization, it can form a highly reactive bicyclic aziridinium ion, which is a potent alkylating agent.[3][4][5] This reactivity profile makes it a valuable building block in the development of novel therapeutics, particularly in oncology.[6][7]

The most common and strategically sound approach to its synthesis involves a two-step sequence:

-

Synthesis of the Precursor: Preparation of 1-Ethyl-3-piperidinol.

-

Chlorination: Conversion of the hydroxyl group in 1-Ethyl-3-piperidinol to a chloride using a suitable chlorinating agent.

This guide will primarily detail this pathway due to its efficiency and the commercial availability of its precursors.

Primary Synthesis Pathway: From 3-Hydroxypiperidine to 3-Chloro-1-ethylpiperidine

This pathway is favored for its logical progression and control over the introduction of each functional group.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. PubChemLite - 3-chloro-1-ethylpiperidinium chloride (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 3. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions [research.unipd.it]

- 6. researchgate.net [researchgate.net]

- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

3-Chloro-1-ethylpiperidine: Chemical Properties, Structural Dynamics, and Applications in Alkylating Agent Development

Executive Summary As a Senior Application Scientist, I approach 3-chloro-1-ethylpiperidine not merely as a static chemical reagent, but as a dynamic molecular system. This compound serves as a cornerstone in the design of nitrogen mustard-like alkylating agents and complex bis-3-chloropiperidines (B-CePs)[1]. Its true value lies in its transient states—specifically, its ability to autonomously generate a highly reactive electrophilic center via intramolecular rearrangement. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and self-validating analytical protocols necessary for leveraging this compound in advanced drug development.

Physicochemical Identity & Structural Parameters

Understanding the baseline properties of 3-chloro-1-ethylpiperidine is critical before initiating any synthetic or kinetic workflows. The compound is typically utilized either as a volatile free base or as a more stable hydrochloride salt, dictating its storage and handling requirements[2][3].

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| Chemical Name | 3-Chloro-1-ethylpiperidine |

| CAS Number (Free Base) | 2167-11-5[3] |

| CAS Number (HCl Salt) | 50461-27-3[2] |

| Molecular Formula | C7H14ClN[2] |

| Molecular Weight | 147.65 g/mol |

| SMILES String | CCN1CC(Cl)CCC1 |

| Key Reactive Intermediate | 1-Ethyl-1-azoniabicyclo[3.1.0]hexane[4] |

| Primary Application | Alkylating agent precursor, DNA cleavage probes[1][5] |

Mechanistic Dynamics: The Aziridinium Ion Pathway

The defining characteristic of 3-chloro-1-ethylpiperidine is its reactivity profile. It does not undergo standard intermolecular

The Causality of Cyclization: The lone pair of electrons on the piperidine nitrogen is spatially oriented to act as an internal nucleophile. It displaces the chloride leaving group at the C3 position, forming an ambident bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation [4]. The extreme ring strain of this 3-membered aziridinium system acts as a thermodynamic spring. When exposed to external nucleophiles (such as water, amines, or the N7 position of DNA guanine residues), the ring forcefully opens[5][7].

Depending on the steric and electronic environment, this nucleophilic attack occurs at either the C2 or C3 position of the aziridinium ring, yielding a regioselective mixture of pyrrolidine (kinetic) and piperidine (thermodynamic) adducts[4][7].

Fig 1: Neighboring group participation mechanism forming the aziridinium ion.

Experimental Protocol: Kinetic Analysis & Aziridinium Isolation

In my experience developing alkylating probes, the transient nature of the aziridinium ion presents a significant analytical challenge. To accurately determine the alkylation kinetics, we must isolate the intermediate before introducing the nucleophile[8]. The following protocol leverages halide abstraction to force cyclization, creating a self-validating system for kinetic NMR tracking.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 3-chloro-1-ethylpiperidine (free base) in dry deuterated acetonitrile (

) to a concentration of 0.1 M.-

Causality:

is chosen because it is a polar aprotic solvent; it stabilizes the ionic intermediate without acting as a competing nucleophile[8].

-

-

Halide Abstraction: Under an inert argon atmosphere, add 1.0 equivalent of anhydrous Silver Perchlorate (

).-

Causality: The silver ion acts as a halophilic Lewis acid, forcefully stripping the chloride ion to precipitate

, thereby driving the intramolecular cyclization to completion[8].

-

-

Isolation: Centrifuge the mixture at 10,000 x g for 5 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an NMR tube.

-

Causality: Removing the

precipitate prevents reverse reactions and ensures high-resolution spectroscopic analysis.

-

-

Kinetic Tracking: Introduce the target nucleophile (e.g., methanol or imidazole) and immediately place the sample in an NMR spectrometer pre-heated to 50°C[8].

-

Data Acquisition: Record

-NMR spectra every 30 minutes for 16 hours. Plot the natural logarithm of the aziridinium signal integral,

System Self-Validation: The immediate visual precipitation of

Fig 2: Workflow for the isolation and NMR kinetic tracking of aziridinium ions.

Applications in Oncology & Drug Development

The mechanistic principles of 3-chloro-1-ethylpiperidine are directly translated into the synthesis of Bis-3-chloropiperidines (B-CePs) [1][5]. These are an emerging class of bifunctional alkylating agents designed to improve the pharmacological profile of traditional nitrogen mustards.

By incorporating the 3-chloropiperidine moiety, researchers can engineer molecules that react with DNA, leading to targeted depurination and strand cleavage with a strong preference for guanine residues[5]. Because the reactivity is gated by the formation of the aziridinium ion, the kinetics of DNA alkylation can be fine-tuned by altering the steric bulk around the piperidine ring (e.g., C5 gem-methylation), allowing for the development of highly selective chemotherapeutics that bypass traditional multidrug resistance (MDR) pathways[5][8].

References

-

Hammer, C. F., Heller, S. R., & Craig, J. H. (1972). "Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine". Tetrahedron, 28(1), 239-253. URL:[Link]

-

Carraro, A., et al. (2020). "Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents". ResearchGate. URL: [Link]

-

Helbing, et al. (2021). "Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions". ResearchGate. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-CHLORO-1-ETHYLPIPERIDINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Top 583 Tetrahedron papers published in 1972 [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Mechanistic Profiling of 3-Chloro-1-ethylpiperidine: Aziridinium Kinetics & Biological Alkylation

The following technical guide details the mechanism of action, kinetic behavior, and experimental characterization of 3-Chloro-1-ethylpiperidine in biological systems.

Executive Summary

3-Chloro-1-ethylpiperidine represents a specialized class of "latent" alkylating agents known as tertiary 3-chloropiperidines. Unlike classical nitrogen mustards (e.g., mechlorethamine) which operate via side-chain cyclization, this compound utilizes a ring-constrained mechanism. Its biological activity is strictly governed by the formation of a highly electrophilic bicyclic aziridinium ion (1-ethyl-1-azoniabicyclo[3.1.0]hexane). This intermediate drives DNA alkylation, protein modification, and subsequent cytotoxicity. This guide provides the structural logic, kinetic protocols, and safety frameworks required for researching this compound.

Chemical Basis & The "Mustard" Pharmacophore

To understand the biological behavior of 3-Chloro-1-ethylpiperidine, one must analyze its transition from a stable precursor to a reactive warhead.

-

Precursor State: In its neutral form (at physiological pH, dependent on pKa), the molecule is lipophilic, allowing passive diffusion across cell membranes.

-

Activation Trigger: The lone pair on the piperidine nitrogen (N1) acts as an intramolecular nucleophile.

-

Leaving Group: The chlorine atom at the C3 position serves as the leaving group.

-

Constraint: Unlike acyclic mustards, the piperidine ring imposes conformational constraints that dictate the rate of cyclization. The chair conformation must distort to allow the N-lone pair to achieve anti-periplanar geometry relative to the C3-Cl bond.

Table 1: Physicochemical Properties (Predicted)

| Property | Value/Description | Biological Relevance |

| Molecular Formula | C₇H₁₄ClN | Core scaffold for tracking stoichiometry. |

| Active Species | Bicyclic Aziridinium Ion | The actual toxicant; short-lived electrophile. |

| Lipophilicity (LogP) | ~2.1 (Neutral) | Facilitates blood-brain barrier (BBB) and membrane crossing. |

| Leaving Group | Chloride (Cl⁻) | Weak base; good leaving group for S_N2-type cyclization. |

| pKa (Conjugate Acid) | ~8.5 - 9.5 | Exists largely as a cation at pH 7.4, slowing cyclization (requires free base). |

Mechanism of Action: The Bicyclic Pathway

The mechanism is distinct from side-chain mustards due to the formation of a fused ring system.

Intramolecular Cyclization (Activation)

The reaction initiates when the unprotonated nitrogen attacks the C3 carbon. This is an intramolecular nucleophilic substitution (S_N2_i).

-

Product: 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation.

-

Thermodynamics: The formation of the strained 3-membered aziridinium ring is energetically unfavorable but kinetically accessible due to the proximity of the nucleophile (entropy advantage).

Nucleophilic Capture (Alkylation)

The bicyclic aziridinium ion is highly unstable and susceptible to nucleophilic attack.

-

Regioselectivity: Nucleophiles (Nu⁻) can attack either:

-

C2 (Bridgehead adjacent): Leading to ring opening and retention of the piperidine skeleton.

-

C3 (Original Cl site): Leading to ring opening.

-

Note: Steric hindrance from the N-ethyl group and the ring structure often directs attack to the least hindered carbon, but electronic factors in the strained system are critical.

-

-

Biological Targets:

-

DNA: N7-position of Guanine (major groove attack).

-

Proteins: Cysteine thiols (-SH) and Histidine imidazoles.

-

Hydrolysis (Deactivation)

In the absence of high-affinity biological nucleophiles, water attacks the aziridinium ion, forming the corresponding alcohol (1-ethyl-3-hydroxypiperidine). This is the primary detoxification pathway.

Visualization: Activation & Alkylation Pathway

Figure 1: The reaction coordinate from the stable chloropiperidine precursor to the reactive aziridinium warhead and subsequent biological fate.

Biological Implications & Toxicity

4.[1][2][3][4][5]1. Cellular Uptake & Distribution

The N-ethyl group enhances lipophilicity compared to methyl analogs, potentially increasing CNS penetration. Upon entering the cytosol (pH 7.2-7.4), the equilibrium shifts towards the protonated species, but the fraction of free base continuously drives aziridinium formation.

Cytotoxicity Profile[3]

-

Vesicant Activity: Like sulfur and nitrogen mustards, the alkylation of basal keratinocytes leads to blistering.

-

Mutagenicity: Monofunctional alkylation of DNA can lead to depurination or base-mispairing during replication. Unlike bifunctional mustards (two Cl groups), 3-chloro-1-ethylpiperidine acts primarily as a monofunctional alkylator, causing single-strand lesions rather than interstrand crosslinks.

Experimental Protocols

The following protocols are designed for the safe characterization of the compound's reactivity. Safety Warning: Handle all materials in a fume hood with double nitrile gloves. Treat as a potential carcinogen and vesicant.

Protocol A: NMR Kinetic Profiling of Aziridinium Formation

This assay quantifies the rate constant (

Materials:

-

3-Chloro-1-ethylpiperidine (free base or HCl salt neutralized).

-

Deuterated Solvent: Phosphate-buffered D₂O (pH 7.[1]4) or CD₃CN (for non-aqueous kinetics).

-

NMR Spectrometer (400 MHz+).

Workflow:

-

Preparation: Dissolve 10 mg of the HCl salt in 0.6 mL of buffered D₂O.

-

Initiation: The reaction is pH-dependent. If using salt, the reaction is slow. To trigger, adjust pD to >8 using NaOD (carefully) or work in 50% DMSO-d6/D₂O to simulate lipid interface.

-

Acquisition: Acquire ¹H-NMR spectra every 5 minutes for 2 hours at 37°C.

-

Analysis: Monitor the disappearance of the signal for the proton attached to C3 (typically a multiplet around 3.8-4.5 ppm) and the appearance of the upfield aziridinium bridgehead protons (distinct high-field signals).

-

Calculation: Plot

vs. time. The slope is

Protocol B: NBP Colorimetric Alkylation Assay

Standard assay to determine total alkylating potential (chemical reactivity).

Materials:

-

4-(p-nitrobenzyl)pyridine (NBP).

-

Acetone (HPLC grade).

-

Triethylamine (TEA).

Step-by-Step:

-

Prepare a 5% solution of NBP in acetone.

-

Prepare serial dilutions of 3-Chloro-1-ethylpiperidine (10 µM - 1 mM) in buffered saline (pH 7.4).

-

Mix 100 µL of sample with 100 µL of NBP solution in a microplate or glass vial.

-

Incubate at 37°C for 30 minutes (allows aziridinium formation and trapping).

-

Add 100 µL of 50% TEA in acetone (alkaline quench).

-

Read: Measure absorbance at 560 nm immediately (purple chromophore).

-

Validity: The intensity is proportional to the concentration of the aziridinium intermediate formed.

Visualization: Experimental Workflow

Figure 2: Dual-stream workflow for characterizing kinetic stability (NMR) and alkylating potential (NBP).

References

-

Kinetic Analysis of 3-Chloropiperidines: Georg, M., et al. (2025).[1] Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate. Link

-

Synthesis & Activity: Kirchner, M., et al. (2025).[2] Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Advances. Link

-

Aziridinium Ion Chemistry: D'Hooghe, M., et al. (2021). Synthetic Applications of Aziridinium Ions. MDPI Molecules. Link

-

General Toxicity of Piperidines: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016).[3] Piperidine: Human health tier II assessment. Australian Government. Link

-

Safety Data Sheet: Fisher Scientific. (2025).[4][1][5] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous handling precautions). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Spectroscopic Data for 3-Chloro-1-ethylpiperidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-1-ethylpiperidine, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Introduction to 3-Chloro-1-ethylpiperidine

3-Chloro-1-ethylpiperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the conformational analysis and spectroscopic characteristics of its derivatives is crucial for drug design and development.[1] The presence of a chlorine atom at the 3-position and an ethyl group on the nitrogen atom introduces specific spectroscopic signatures that are invaluable for its identification and purity assessment. The molecular structure and numbering convention for 3-Chloro-1-ethylpiperidine are depicted in the diagram below.

Caption: Molecular structure of 3-Chloro-1-ethylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2] For 3-Chloro-1-ethylpiperidine, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloro-1-ethylpiperidine is predicted to show distinct signals for the protons on the piperidine ring and the N-ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-1-ethylpiperidine in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1]

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H3 | ~ 4.0 - 4.2 | m | 1H |

| H2, H6 (equatorial) | ~ 2.8 - 3.0 | m | 2H |

| H2, H6 (axial) | ~ 2.2 - 2.4 | m | 2H |

| N-CH₂ | ~ 2.4 - 2.6 | q | 2H |

| H4, H5 | ~ 1.5 - 2.0 | m | 4H |

| N-CH₂-CH₃ | ~ 1.1 - 1.3 | t | 3H |

Interpretation:

-

The proton at C3 (H3), being attached to the carbon bearing the chlorine atom, is expected to be the most deshielded of the ring protons and appear at the lowest field.

-

The protons on the carbons adjacent to the nitrogen (H2 and H6) will be deshielded and will likely show complex splitting patterns due to coupling with each other and with the protons on adjacent carbons. The equatorial and axial protons will have different chemical shifts.

-

The methylene protons of the N-ethyl group (N-CH₂) will appear as a quartet due to coupling with the methyl protons.

-

The remaining ring protons (H4 and H5) will resonate in the more upfield region of the spectrum.

-

The methyl protons of the N-ethyl group (N-CH₂-CH₃) will appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 128-512, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-80 ppm.

-

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 | ~ 60 - 65 |

| C2, C6 | ~ 55 - 60 |

| N-CH₂ | ~ 50 - 55 |

| C5 | ~ 30 - 35 |

| C4 | ~ 25 - 30 |

| N-CH₂-CH₃ | ~ 12 - 15 |

Interpretation:

-

The carbon atom bonded to the chlorine (C3) will be the most deshielded of the ring carbons.

-

The carbons adjacent to the nitrogen (C2 and C6) will also be significantly deshielded.

-

The methylene carbon of the N-ethyl group (N-CH₂) will appear in a similar region to the C2 and C6 carbons.

-

The remaining ring carbons (C4 and C5) will be found at higher fields.

-

The methyl carbon of the N-ethyl group (N-CH₂-CH₃) will be the most shielded carbon and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

Experimental Protocol: FT-IR

-

Sample Preparation: For a liquid sample like 3-Chloro-1-ethylpiperidine, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[6]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background: A background spectrum of the clean KBr plates or the empty ATR crystal should be recorded and subtracted from the sample spectrum.[6]

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970 - 2800 | C-H stretch (alkane) | Strong |

| 1465 - 1440 | C-H bend (methylene) | Medium |

| 1380 - 1365 | C-H bend (methyl) | Medium |

| 1260 - 1000 | C-N stretch (amine) | Medium |

| 800 - 600 | C-Cl stretch (alkyl halide) | Strong |

Interpretation:

-

The strong absorptions in the 2970-2800 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkyl portions of the molecule.[7]

-

The presence of a C-N stretching vibration in the 1260-1000 cm⁻¹ region confirms the presence of the amine functional group.[8]

-

A strong band in the 800-600 cm⁻¹ region is indicative of the C-Cl stretching vibration, a key feature for identifying this compound.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For cyclic amines, the molecular ion peak is typically discernible.[11]

Experimental Protocol: GC-MS

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation before entering the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragments.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 147 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 149 | [M+2]⁺ (³⁷Cl isotope peak, ~1/3 intensity of M⁺) |

| 112 | [M - Cl]⁺ |

| 98 | [M - CH₂Cl]⁺ or alpha-cleavage product |

| 84 | Alpha-cleavage product |

| 70 | Further fragmentation of the piperidine ring |

Interpretation and Fragmentation Pathway:

The fragmentation of 3-Chloro-1-ethylpiperidine under electron ionization is expected to follow pathways characteristic of cyclic amines and alkyl halides.

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 147 (for the ³⁵Cl isotope) and a smaller [M+2]⁺ peak at m/z 149 (for the ³⁷Cl isotope) with an intensity of approximately one-third of the molecular ion peak.[12]

-

Loss of Chlorine: A significant fragment at m/z 112 would correspond to the loss of a chlorine radical.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines.[13][14] This can lead to the formation of stable iminium ions. For 3-Chloro-1-ethylpiperidine, this could result in fragments at m/z 98 or 84, depending on which bond is cleaved.

Caption: Proposed mass spectrometry fragmentation pathway for 3-Chloro-1-ethylpiperidine.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 3-Chloro-1-ethylpiperidine. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides valuable information on the molecular weight and fragmentation patterns, further corroborating the structure. By integrating these spectroscopic techniques, researchers and scientists can confidently identify and assess the purity of 3-Chloro-1-ethylpiperidine in various applications.

References

-

Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

- Gottimukkala, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 834-841.

-

NIST. (n.d.). Piperidine, 1-ethyl-. NIST WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Environmental Science Section. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-ethyl-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

-

protocols.io. (2025, September 12). Analysis of Microbial Volatile Compounds by SPME-GC/MS. Retrieved from [Link]

-

springerprofessional.de. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]

-

JASCO Global. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]

-

Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Retrieved from [Link]

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

PMC. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethylpiperazine pent - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-ethyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Piperidine, 1-ethyl- [webbook.nist.gov]

- 4. Piperidine, 1-ethyl- [webbook.nist.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

3-Chloro-1-ethylpiperidine: Chemical Identity, Aziridinium Kinetics, and Applications in Targeted Alkylation

Executive Summary 3-Chloro-1-ethylpiperidine (3-CeP) is a highly versatile aliphatic heterocycle that serves as a foundational scaffold in medicinal chemistry and a model compound for studying nitrogen mustard-like alkylation mechanisms. Unlike standard piperidine derivatives, the strategic placement of the chlorine atom at the C3 position relative to the tertiary amine creates a unique electronic environment capable of forming highly reactive bicyclic aziridinium intermediates. This technical guide details the chemical identity, mechanistic causality, and field-proven experimental protocols for leveraging 3-CeP in drug development and synthetic ring contractions.

Chemical Identity & Molecular Parameters

To ensure reproducibility across synthetic workflows, it is critical to distinguish between the free base and the hydrochloride salt forms of 3-CeP. The free base is an oily liquid prone to spontaneous cyclization and degradation if not stored properly, whereas the hydrochloride salt offers enhanced shelf stability for long-term storage.

Table 1: Chemical and Physicochemical Properties of 3-Chloro-1-ethylpiperidine

| Property | Free Base | Hydrochloride Salt |

| CAS Number | ||

| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N (or C₇H₁₄ClN·HCl) |

| Molecular Weight | 147.65 g/mol | 184.11 g/mol |

| SMILES String | CCN1CCCC(Cl)C1 | CCN1CCCC(Cl)C1.Cl |

| Physical State | Oily Liquid | Solid / Crystalline Powder |

| Stability | Prone to spontaneous cyclization | Stable under standard storage |

Mechanistic Causality: The Aziridinium Ion Pathway

The core utility of 3-CeP in drug development stems from its ability to act as an electrophilic alkylating agent. As a Senior Application Scientist, I must emphasize that this reactivity is not a direct substitution; it is governed by a two-step, neighboring group participation mechanism (1[1]).

-

Activation via Antiperiplanar Alignment: The tertiary nitrogen (N1) possesses a lone pair of electrons. Due to the conformational flexibility of the piperidine ring, this lone pair can align antiperiplanar to the C3-Cl bond.

-

Intramolecular Displacement: An intramolecular nucleophilic attack occurs, displacing the chloride ion and forming a highly strained, ambident bicyclic intermediate: the 1-ethyl-1-azoniabicyclo[3.1.0]hexane cation (2[2]).

-

Electrophilic Attack: This aziridinium ion is highly electrophilic. When exposed to nucleophiles—such as the N7 position of guanine residues in DNA—the strained three-membered ring opens, resulting in covalent alkylation[1].

Mechanism of 3-Chloro-1-ethylpiperidine activation via aziridinium ion and DNA alkylation.

Experimental Protocol: Isolation and Kinetic Validation of Aziridinium Intermediates

Merely proposing a transient intermediate is insufficient for rigorous drug development; it must be empirically validated. The following self-validating protocol details the isolation and kinetic profiling of the 3-CeP aziridinium ion. The causality here relies on Le Chatelier's principle: by introducing a thermodynamic sink (precipitation of AgCl), we force the equilibrium entirely toward the aziridinium species[2].

Step-by-Step Methodology:

-

Halide Abstraction: Dissolve 3-chloro-1-ethylpiperidine in dry, anhydrous acetone under an inert argon atmosphere. Add 1.05 equivalents of a silver salt with a weakly coordinating anion (e.g., AgClO₄ or AgBF₄). The use of weakly coordinating anions prevents the immediate nucleophilic ring-opening of the newly formed aziridinium ion[2].

-

Intermediate Isolation: The reaction rapidly produces a white precipitate of Silver Chloride (AgCl). Filter the mixture through a Celite pad under inert conditions to remove the AgCl, leaving the aziridinium perchlorate in solution.

-

Structural Validation: Carefully evaporate the acetone and recrystallize the residue at -20°C to yield single crystals. Analyze via Single Crystal X-Ray Diffraction (XRD) to confirm the 1-ethyl-1-azoniabicyclo[3.1.0]hexane structure before proceeding to kinetic assays[2].

-

Kinetic Analysis (NMR): Dissolve the isolated aziridinium salt in CD₃CN. Introduce a controlled amount of a nucleophile (e.g., Methanol or 2'-deoxyguanosine) and monitor the reaction at 50°C using ¹H-NMR[2].

-

Data Synthesis: Plot the natural logarithm of the aziridinium ion signal integral against time. The slope of the linear regression will yield the second-order reaction rate constant (

), validating the compound's alkylating potency.

Step-by-step methodology for isolating the aziridinium intermediate and validating kinetics.

Applications in Drug Development and Synthetic Chemistry

Targeted DNA Alkylation in Oncology: Derivatives of 3-CeP, particularly bis-3-chloropiperidines, are engineered as bifunctional alkylating agents. By bridging two 3-chloropiperidine rings with varying linkers, researchers can create molecules that form highly reactive bis-aziridinium intermediates. These compounds exhibit a strong preference for crosslinking DNA at guanine residues, leading to depurination, strand scission, and the inhibition of essential DNA-processing proteins like topoisomerase IIα[1]. This mechanism mirrors classical nitrogen mustards but offers tunable pharmacokinetics via the piperidine scaffold.

Ring Contraction for Scaffold Diversification: Beyond oncology, the aziridinium intermediate of 3-CeP is a powerful tool for synthesizing pyrrolidines. When the bicyclic aziridinium ion is attacked by hard nucleophiles (such as hydroxide ions from water) at the more sterically hindered carbon, the ring opens to yield a 5-membered pyrrolidine derivative rather than regenerating the 6-membered piperidine (3[3]). This ring contraction strategy is heavily utilized in late-stage functionalization and the total synthesis of bioactive alkaloids.

References

-

Sigma-Aldrich. "3-CHLORO-1-ETHYLPIPERIDINE HYDROCHLORIDE". Link

-

BLD Pharm. "3-Chloro-1-ethylpiperidine". Link

-

ResearchGate. "Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents". 1

-

ResearchGate. "Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions". 2

-

DOI.org. "From six- to five-membered heterocycles via ring contraction in the last quarter century". 3

Sources

Potential derivatives of 3-Chloro-1-ethylpiperidine

Advanced Synthesis and Mechanistic Pathways of 3-Chloro-1-ethylpiperidine Derivatives: A Technical Whitepaper

Executive Summary

The development of targeted therapeutics relies heavily on the predictable reactivity of versatile synthetic intermediates. 3-Chloro-1-ethylpiperidine (and its derivatives) represents a highly dynamic class of compounds characterized by their ability to undergo complex intramolecular rearrangements. As a Senior Application Scientist, understanding the causality behind these rearrangements is critical. This whitepaper deconstructs the mechanistic pathways, regioselective outcomes, and advanced synthetic protocols for generating high-value derivatives, including potent DNA alkylating agents and ring-contracted pyrrolidines.

Mechanistic Grounding: The Aziridinium Intermediate

The structural fate of 3-chloro-1-ethylpiperidine is inextricably linked to the formation of a highly strained bicyclic intermediate. Because the nitrogen lone pair is positioned optimally for backside attack on the C3-chlorine bond, neighboring group participation (NGP) outcompetes direct intermolecular

Upon heating or dissolution in polar solvents, the molecule ejects a chloride ion to form 1-ethyl-1-azoniabicyclo[3.1.0]hexane (an aziridinium ion). This transient, highly electrophilic species is the true reactive intermediate. The subsequent attack by a nucleophile is governed by both steric and electronic factors:

-

Kinetic Control (Retention): Attack at the less hindered C3 position yields a 3-substituted piperidine.

-

Thermodynamic Control (Ring Contraction): Attack at the C2 position triggers a Fuson-Zirkle rearrangement, yielding a 2-(substituted methyl)pyrrolidine[2].

Mechanistic pathway of 3-chloro-1-ethylpiperidine via aziridinium ion formation.

Key Derivative Classes & Applications

Bis-3-chloropiperidines as DNA Alkylators

By linking two 3-chloropiperidine moieties via flexible or rigid diamine linkers, researchers have developed bis-3-chloropiperidines (B-CePs) . These derivatives function as potent bifunctional nitrogen mustards[3]. Once inside the cell, they form dual aziridinium ions that cross-link DNA by selectively alkylating the N7 position of guanine residues. Recent advancements have successfully incorporated anthraquinone pharmacophores into these scaffolds to enhance DNA intercalation and unwinding prior to alkylation[4].

Ring-Contracted Pyrrolidines

For applications requiring altered spatial geometry (e.g., CNS receptor antagonists), the aziridinium ion can be forced into a ring contraction. By utilizing hard nucleophiles (like aqueous hydroxide) under thermodynamic conditions, the aziridinium ring opens at the C2 position, converting the 6-membered piperidine into a 5-membered pyrrolidine scaffold[2].

Quantitative Data: Regioselectivity & Reactivity

The table below summarizes the causal relationship between reaction conditions, nucleophile selection, and the resulting major derivative scaffold.

| Nucleophile | Reaction Conditions | Major Product Scaffold | Regioselectivity Ratio | Pharmacological Application |

| Aqueous NaOH | 2-Hydroxymethylpyrrolidine | >90% Pyrrolidine | Ring-contracted CNS scaffolds | |

| Phenoxides ( | MeOH, 65°C (Kinetic) | 3-Aryloxypiperidine | 70:30 (Pip:Pyr) | Antihypertensive agents |

| DNA Guanine (N7) | Aqueous Buffer, pH 7.4, 37°C | Bis-3-piperidine adducts | >95% Piperidine | Antitumor DNA alkylators[3] |

| Primary Amines | Toluene, Reflux | 3-Aminopiperidine | 60:40 (Pip:Pyr) | Target-specific chemical probes |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) to verify mechanistic progression.

Protocol 1: General Nucleophilic Substitution via Aziridinium Ion

Objective: Synthesize 3-substituted piperidines while monitoring the rate-determining NGP step.

-

Step 1: Substrate Preparation. Dissolve 3-chloro-1-ethylpiperidine hydrochloride (1.0 eq) in a polar protic solvent (e.g., Methanol). Causality: Polar solvents stabilize the transient ionic intermediate, lowering the activation energy for chloride departure.

-

Step 2: Activation. Add

(1.1 eq) to liberate the free amine, then heat to 50°C.-

Self-Validation: Periodically aliquot 10 µL of the mixture, quench in dilute

, and add

-

-

Step 3: Nucleophile Addition. Introduce the desired nucleophile (e.g., sodium phenoxide) and maintain temperature to ensure kinetic control.

-

Step 4: Quenching & Extraction. Cool to room temperature, dilute with

, and extract with EtOAc. Causality: The organic layer selectively partitions the neutral product, leaving inorganic salts in the aqueous phase. -

Step 5: Purification & Validation. Purify via silica gel chromatography.

-

Self-Validation: Confirm regiochemistry using

-NMR. The presence of a downfield multiplet corresponding to the C3 proton confirms retention, whereas a shift to the C2 proton indicates ring contraction.

-

Step-by-step workflow for the nucleophilic substitution of 3-chloro-1-ethylpiperidine.

Protocol 2: Synthesis of Bis-3-chloropiperidines via Iodide-Catalyzed Cyclization

Objective: Generate bifunctional DNA alkylators via a bidirectional synthetic route[3].

-

Step 1: Precursor Setup. Dissolve the unsaturated bis-N-chloroamine precursor in anhydrous

. -

Step 2: Catalyst Addition. Add 10 mol% Tetrabutylammonium iodide (TBAI). Causality: TBAI acts as a redox catalyst. The iodide nucleophilically attacks the N-chloroamine, forming a highly reactive N-iodoamine intermediate that drives the double cyclization.

-

Step 3: Cyclization. Stir at room temperature for 12 hours.

-

Self-Validation: Monitor via TLC (UV/

stain). The reaction is complete when the N-chloroamine spot is fully consumed.

-

-

Step 4: Workup. Wash the organic layer with saturated

. Causality: This quenches any residual oxidative species (iodine/chlorine) that could cause unwanted side reactions. -

Step 5: Validation. Analyze the crude product via ESI-MS.

-

Self-Validation: The detection of the transient bicyclic aziridinium ion mass peak during ESI-MS confirms the structural viability of the bis-3-chloropiperidine as an active DNA alkylator[5].

-

Conclusion

The derivatization of 3-chloro-1-ethylpiperidine is a masterclass in controlling molecular reactivity. By understanding the thermodynamic and kinetic parameters that govern the aziridinium intermediate, researchers can precisely engineer outcomes—whether synthesizing ring-contracted pyrrolidines for CNS targets or deploying bis-3-chloropiperidines as highly specific DNA-cleaving antitumor agents.

References

-

[2] An unexpected ring contraction of two nitroaryl pro-drugs: conversion of N-(nitroary1)-3-chloropiperidine derivatives into N-(nitroaryl)-2-chloromethylpyrrolidines. Tetrahedron Letters. URL:

-

[1] Reactions of β-substituted amines—II: Nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine. Tetrahedron. URL:

-

[4] Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore. Bioorganic & Medicinal Chemistry Letters. URL:

-

[3] Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ChemMedChem. URL:

-

[5] Rolf Roesmann's research works: Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ResearchGate. URL:

Sources

- 1. stephen Heller - Google Scholar [scholar.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a bis-3-chloropiperidine derivative incorporating an anthraquinone pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-1-ethylpiperidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Chloro-1-ethylpiperidine hydrochloride is a synthetically versatile heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a member of the 3-chloropiperidine class of molecules, its chemical utility is primarily derived from its function as a constrained nitrogen mustard analogue. The core reactivity of this molecule is centered on the intramolecular formation of a highly electrophilic bicyclic aziridinium ion, which serves as a potent alkylating agent for a variety of nucleophiles. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, the key reactive mechanism, and the potential applications of 3-Chloro-1-ethylpiperidine hydrochloride as a pivotal building block in the development of novel therapeutic agents, particularly those targeting the central nervous system. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust technical resource for researchers in the field.

Introduction: The Strategic Importance of the 3-Chloropiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability. The introduction of a chlorine atom at the 3-position transforms the piperidine scaffold into a reactive intermediate, capable of participating in a unique and powerful set of chemical transformations. These 3-chloropiperidine derivatives are considered constrained analogues of nitrogen mustards, a class of compounds historically significant in the development of alkylating agents for chemotherapy.[1]

The reactivity of 3-chloropiperidines is dominated by the neighboring group participation of the piperidine nitrogen, leading to the formation of a transient, high-energy bicyclic aziridinium ion.[2] This electrophilic intermediate is readily intercepted by nucleophiles, enabling the construction of more complex molecular architectures. This guide focuses specifically on the N-ethyl derivative, 3-Chloro-1-ethylpiperidine hydrochloride, providing a detailed examination of its properties and synthetic potential.

Physicochemical Properties

Precise experimental data for 3-Chloro-1-ethylpiperidine hydrochloride is not widely published. However, based on the known properties of its free base and related compounds, the following characteristics can be summarized.

| Property | Value/Description | Source/Rationale |

| Chemical Name | 3-Chloro-1-ethylpiperidine hydrochloride | IUPAC Nomenclature |

| Synonyms | 1-Ethyl-3-chloropiperidine hydrochloride | Common Synonym |

| CAS Number | 50461-27-3 | |

| Molecular Formula | C₇H₁₅Cl₂N | |

| Molecular Weight | 184.11 g/mol | |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on related amine hydrochlorides.[3] |

| Melting Point | Not available. Data for the related 1-(2-Chloroethyl)piperidine hydrochloride is 228-235 °C. | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Typical for amine hydrochloride salts.[3] |

| pKa | Not available. The pKa of the conjugate acid is expected to be in the range of 8-10. | Based on typical piperidine derivatives. |

Synthesis and Purification: A Plausible Synthetic Pathway

Experimental Protocol: Proposed Synthesis of 3-Chloro-1-ethylpiperidine Hydrochloride

Step 1: Synthesis of 1-Ethyl-3-piperidinone

A common route to N-substituted piperidinones involves the Dieckmann condensation of the corresponding amino diester, followed by hydrolysis and decarboxylation. Alternatively, oxidation of 1-ethyl-3-hydroxypiperidine can yield the desired ketone.

Step 2: Synthesis of 1-Ethyl-3-hydroxypiperidine

The reduction of 1-ethyl-3-piperidinone, for example with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol, would yield 1-ethyl-3-hydroxypiperidine. This precursor is a key intermediate in the synthesis of various pharmaceuticals.[5]

Step 3: Chlorination of 1-Ethyl-3-hydroxypiperidine and Hydrochloride Salt Formation

The hydroxyl group of 1-ethyl-3-hydroxypiperidine can be converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction typically proceeds in an inert solvent. The resulting free base, 3-chloro-1-ethylpiperidine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

A note on causality: The choice of thionyl chloride is strategic as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification. The final precipitation as a hydrochloride salt serves both to purify the compound and to improve its stability and handling characteristics.

Spectral and Analytical Characterization

Due to the lack of a significant chromophore, direct analysis of 3-Chloro-1-ethylpiperidine hydrochloride by HPLC with UV detection is challenging.[6] More suitable analytical techniques would include Gas Chromatography-Mass Spectrometry (GC-MS) of the free base or HPLC coupled with a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[7]

Predicted Spectral Data

While experimental spectra for the hydrochloride salt are not publicly available, the key features can be predicted based on the structure and data from related compounds. The free base, 3-chloro-1-ethylpiperidine, has listed availability of vapor phase IR and MS (GC) spectra.[8]

| Technique | Predicted Key Features for 3-Chloro-1-ethylpiperidine Hydrochloride |

| ¹H NMR | - Broad singlet for the N-H proton of the hydrochloride salt. - Complex multiplets for the piperidine ring protons. - A multiplet for the methine proton attached to the chlorine atom (CH-Cl), expected to be downfield. - A quartet and a triplet for the N-ethyl group protons. |

| ¹³C NMR | - A signal for the carbon attached to the chlorine (C-Cl) in the 50-65 ppm range. - Signals for the piperidine ring carbons. - Signals for the N-ethyl group carbons. |

| Infrared (IR) | - A broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of an amine salt. - C-H stretching vibrations around 2850-3000 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry (MS) | - The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. - Fragmentation would likely involve the loss of the ethyl group and cleavage of the piperidine ring. |

Reactivity and Mechanism: The Aziridinium Ion Intermediate

The chemical utility of 3-Chloro-1-ethylpiperidine hydrochloride is fundamentally linked to its ability to act as an alkylating agent. This reactivity is not a direct Sₙ2 displacement of the chloride but rather proceeds through a neighboring group participation mechanism involving the tertiary amine.

Upon deprotonation of the hydrochloride salt to the free base, the lone pair of electrons on the nitrogen atom can displace the chloride ion in an intramolecular Sₙ2 reaction, forming a highly strained and electrophilic bicyclic aziridinium ion intermediate.[2][9] This intermediate is then susceptible to attack by a wide range of nucleophiles.

The ring-opening of the aziridinium ion can occur at either of the two bridgehead carbons, leading to the formation of substituted piperidine derivatives. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of both the aziridinium ion and the incoming nucleophile.

Sources

- 1. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenpiprane - Wikipedia [en.wikipedia.org]

- 3. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Fenpiprane|CAS 3540-95-2|Research Compound [benchchem.com]

Thermochemical data for 3-Chloro-1-ethylpiperidine

An In-Depth Technical Guide to the Thermochemical Data of 3-Chloro-1-ethylpiperidine: Methodologies, Predictions, and Applications

Abstract

Thermochemical data, such as the enthalpy of formation, are paramount for the safe and efficient development of chemical processes, particularly within the pharmaceutical and fine chemical industries. 3-Chloro-1-ethylpiperidine, a halogenated heterocyclic compound, serves as a valuable building block in organic synthesis.[1] However, a thorough review of publicly available literature reveals a conspicuous absence of experimentally determined thermochemical data for this specific molecule. This guide, therefore, provides a comprehensive framework for researchers and drug development professionals to both experimentally determine and computationally predict the key thermochemical properties of 3-Chloro-1-ethylpiperidine. It outlines detailed, field-proven experimental protocols for calorimetry and provides a robust computational chemistry workflow. By grounding these methodologies in the context of related piperidine derivatives, this document serves as a practical whitepaper for acquiring critical thermodynamic data where none currently exists.

Introduction: The Significance of Thermochemical Data

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The introduction of substituents, such as the chloro and ethyl groups in 3-Chloro-1-ethylpiperidine, significantly modulates the molecule's physical, chemical, and biological properties.[2] Understanding the energetic landscape of this molecule is critical for several reasons:

-

Process Safety and Hazard Analysis: Exothermic reactions are common in the synthesis of complex molecules. Knowledge of the enthalpy of formation allows for the calculation of reaction enthalpies, which is essential for assessing thermal risks and designing safe manufacturing processes.[3]

-

Reaction Optimization: Thermodynamic data informs the feasibility of synthetic routes, helping chemists select for energetically favorable pathways and optimize reaction conditions for yield and efficiency.

-

Stability and Degradation Pathways: The inherent stability of a compound is related to its enthalpy of formation. This data is crucial for shelf-life studies and for understanding potential degradation pathways.

-

Computational Modeling: Accurate experimental data serves as a crucial benchmark for the validation of computational models, which are increasingly used to predict reactivity, ligand-binding affinities, and other properties in drug discovery.

Given the lack of direct data for 3-Chloro-1-ethylpiperidine, this guide will focus on the established methodologies for acquiring these essential parameters.

Known Physicochemical Properties

While core thermochemical data is unavailable, some fundamental physicochemical properties for 3-Chloro-1-ethylpiperidine have been reported, primarily in safety data sheets. These properties provide a starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClN | [4] |

| Molecular Weight | 147.65 g/mol | [4] |

| Boiling Point | 188 °C at 760 mmHg | [5] |

| Flash Point | 67.5 °C | [5] |

| Density | 1.02 g/cm³ | [5] |

| Vapor Pressure | 0.613 mmHg at 25 °C | [5] |

Part 1: Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is calorimetry, the science of measuring heat changes in chemical reactions or physical transitions.[6] For a compound like 3-Chloro-1-ethylpiperidine, two key experimental determinations are the enthalpy of combustion (from which the enthalpy of formation is derived) and the enthalpy of vaporization.

Enthalpy of Combustion and Formation via Static Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7][8] For organic compounds, this value is typically determined indirectly by first measuring the standard molar enthalpy of combustion (ΔcH°) using a static bomb calorimeter. The causality is as follows: by completely combusting the compound in a surplus of oxygen and precisely measuring the heat released, we can use Hess's Law to calculate the enthalpy of formation.

This protocol is adapted from established methodologies for other piperidine derivatives.[6][9]

-

Sample Preparation:

-

Accurately weigh a sample (typically 0.5 - 1.0 g) of high-purity 3-Chloro-1-ethylpiperidine. Due to its liquid state, the sample should be encapsulated in a gelatin capsule of known mass and combustion energy.

-

Place the encapsulated sample into a platinum crucible.

-

Attach a cotton fuse of known mass and combustion energy to a platinum ignition wire, ensuring the fuse is in direct contact with the sample capsule.

-

-

Calorimeter Setup:

-

Add a small, precise amount of distilled water (approx. 1 mL) to the calorimetric bomb to ensure the final atmosphere is saturated with water vapor, which is necessary for correcting for the formation of nitric acid.

-

Place the crucible inside the bomb. Seal the bomb tightly.

-

Pressurize the bomb with high-purity oxygen to approximately 3.0 MPa.

-

-

Combustion and Data Acquisition:

-

Submerge the sealed bomb in an isothermal water bath within the calorimeter.

-

Allow the system to reach thermal equilibrium.

-

Initiate the combustion by passing an electrical current through the ignition wire.

-

Record the temperature of the water bath using a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals until the temperature profile indicates the reaction is complete and the system begins to cool.

-

-

Data Analysis and Corrections:

-

Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) must be determined by combusting a certified reference standard, such as benzoic acid, under identical conditions.

-

Corrected Temperature Rise (ΔT): The raw temperature data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculation of Combustion Energy: The gross energy of combustion (ΔU_c) is calculated. Corrections are then applied for the ignition energy, the combustion of the cotton fuse, and the formation of nitric acid (determined by titration of the bomb washings).

-

Standard Enthalpy of Combustion: The standard molar enthalpy of combustion (ΔcH°) is calculated from the corrected energy of combustion.

-

Standard Enthalpy of Formation: The standard molar enthalpy of formation in the liquid state (ΔfH°(l)) is then derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂(g), H₂O(l), and HCl(aq)).

-

Caption: Experimental workflow for determining enthalpy of formation.

Enthalpy of Vaporization via Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, which is essential for computational comparisons, the enthalpy of vaporization (ΔvapH) must be measured. High-temperature Calvet microcalorimetry is a reliable method for this purpose.[9]

-

Sample Preparation: A small amount of the sample is loaded into a custom-designed effusion cell.

-

Measurement: The effusion cell is placed inside the calorimeter at a constant temperature (T). The sample vaporizes and effuses through a small orifice into a vacuum.

-

Data Acquisition: The heat absorbed by the sample during vaporization is measured by the calorimeter, producing a signal proportional to the heat flow.

-

Calculation: The molar enthalpy of vaporization at temperature T is derived from the experimental data. This can then be corrected to the standard reference temperature of 298.15 K using heat capacity data.

Part 2: Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level ab initio and Density Functional Theory (DFT) methods have shown excellent agreement with experimental results for related heterocyclic compounds.[10][11]

The Power of Computational Chemistry

Computational methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. For thermochemistry, the goal is to calculate the total electronic energy, apply thermal corrections to obtain the enthalpy, and then use a reference state to calculate the enthalpy of formation. The choice of computational method is a trade-off between accuracy and computational cost. For substituted piperidines, methods like G3MP2B3 have proven to be highly accurate.[10]

Recommended Computational Workflow

The following step-by-step protocol is recommended for predicting the gas-phase enthalpy of formation of 3-Chloro-1-ethylpiperidine.

-

Conformational Analysis:

-

The piperidine ring exists in a chair conformation. The ethyl group on the nitrogen and the chloro group at the 3-position can be in either axial or equatorial positions.

-

A thorough conformational search must be performed to identify all stable conformers.

-

The geometry of each conformer should be optimized using a computationally inexpensive method (e.g., B3LYP/6-31G(d)).

-

The relative energies of the conformers are then calculated at a higher level of theory to identify the global minimum energy structure.[12]

-

-

Geometry Optimization and Frequency Calculation:

-

The geometry of the lowest-energy conformer is re-optimized using a more robust level of theory (e.g., B3LYP/6-311+G(2d,p) or a higher-level composite method).

-

A frequency calculation is then performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

-

Calculation of Enthalpy of Formation:

-

Direct calculation of the atomization energy can lead to significant errors. A more accurate approach is to use an isodesmic reaction .

-

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a cancellation of systematic errors in the calculation.

-

A suitable isodesmic reaction for 3-Chloro-1-ethylpiperidine would be:

-

3-Chloro-1-ethylpiperidine + Propane + Methylamine → Piperidine + 1-Chloropropane + Ethylmethylamine

-

-

The enthalpy of this reaction (ΔrH) is calculated from the computed enthalpies of all reactants and products.

-

The enthalpy of formation of 3-Chloro-1-ethylpiperidine can then be derived using the calculated ΔrH and the known experimental enthalpies of formation for all other species in the reaction.

-

Caption: Computational workflow for predicting enthalpy of formation.

Data Interpretation and Application

The thermochemical data, whether obtained experimentally or computationally, must be interpreted in the context of the molecule's structure. The presence of the electron-withdrawing chlorine atom is expected to have a stabilizing effect on the piperidine ring, while the ethyl group adds to the overall energy content. Comparing the final data for 3-Chloro-1-ethylpiperidine with the known values for piperidine and its alkylated derivatives will provide valuable insights into structure-energy relationships.[10][13] This data can then be confidently applied in process modeling, safety assessments, and as a foundational parameter for further research in drug development.

Conclusion

While direct experimental thermochemical data for 3-Chloro-1-ethylpiperidine is currently absent from the scientific literature, this guide provides a clear and authoritative roadmap for its determination. By combining established experimental techniques like static bomb calorimetry with high-level computational chemistry workflows, researchers can confidently obtain the necessary data. The protocols and insights presented here are designed to empower scientists and drug development professionals to fill this data gap, ensuring safer chemical processes, enabling more efficient synthetic planning, and ultimately accelerating the development of new chemical entities.

References

-

Freitas, V. L. S., et al. (2006). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Ribeiro da Silva, M. A. V., et al. (2006). Experimental Study on the Thermochemistry of Some Derivatives of Piperidinol. Journal of Chemical & Engineering Data. Available at: [Link]

-

Slayden, S. W., & Liebman, J. F. (2010). The effect of substitution on the utility of piperidines and octahydroindoles for reversible hydrogen storage. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link]

-

Ovchinnikov, V. V. (2013). Thermochemistry of Heteroatomic Compounds: Analysis and Calculation of Thermodynamic Functions of Organic Compounds of V-VII Groups of Mendeleev's Periodic Table. Science Publishing Group. Available at: [Link]

-

Friscic, T., et al. (2023). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Chemical Science. Available at: [Link]

-

SpectraBase. (n.d.). Piperidine, 3-chloro-1-ethyl-. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Available at: [Link]

-

MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Available at: [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Available at: [Link]

-

Khan Academy. (2021). Enthalpy of formation. YouTube. Available at: [Link]

-

Lide, D. R. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics - VAPOR PRESSURE. Available at: [Link]

-

Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances. Available at: [Link]

-

Royal Society of Chemistry. (2023). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. Available at: [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2019). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... Available at: [Link]

- Unknown Source. (n.d.). Table 1. Thermodynamic data at 25oC for assorted inorganic substances.

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Available at: [Link]

-

Chemistry LibreTexts. (2023). 3.10: Standard Enthalpies of Formation. Available at: [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). N-ethylpiperidine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]